1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
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Overview
Description
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of an ethoxypropyl group, a sulfanyl group, and a dihydroimidazol-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the following steps:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal with ammonia or primary amines, followed by cyclization.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via nucleophilic substitution reactions using ethoxypropyl halides.
Addition of the Sulfanyl Group: The sulfanyl group can be added through thiolation reactions using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form dihydroimidazole derivatives.
Substitution: The ethoxypropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazole
- 1-(3-ethoxypropyl)-2-sulfanyl-1H-imidazole
- 1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-pyrazole
Uniqueness
1-(3-ethoxypropyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to the combination of its ethoxypropyl group, sulfanyl group, and dihydroimidazol-5-one core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-5-3-4-10-7(11)6-9-8(10)13/h2-6H2,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWYBJMDYBFRRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)CNC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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